2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a fluorobenzenesulfonyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of key intermediates, such as 2-fluorobenzenesulfonyl chloride and octahydropyrrolo[3,4-c]pyrrole derivatives. These intermediates are then subjected to various chemical reactions, including nucleophilic substitution and cyclization, to form the final compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands .
Chemical Reactions Analysis
2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors and its effects on cellular pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine stands out due to its unique combination of structural features. Similar compounds include:
- 2-[1-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
- 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole These compounds share some structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical properties and applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2S/c19-15-3-1-2-4-16(15)28(26,27)25-10-12-8-24(9-13(12)11-25)17-6-5-14(7-23-17)18(20,21)22/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCXWYKYNYBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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